molecular formula C18H11F3N2O B3140916 6-Methyl-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-81-9

6-Methyl-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B3140916
CAS RN: 478049-81-9
M. Wt: 328.3 g/mol
InChI Key: PBDDZWTZNNSLLY-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, due to its potential harmful effects on human health, its use as a recreational drug has been banned in many countries. Despite this, TFMPP continues to be studied for its scientific research applications.

Scientific Research Applications

Chemistry and Pharmacology

The chemistry and pharmacology of compounds related to naphthalene, such as 6-Methyl-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile, are of great interest. A naphthoquinone compound, similar in structure, has been studied for its antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and pharmacological properties of these compounds have been documented, indicating a wide range of potential applications in scientific research and drug development (Mbaveng & Kuete, 2014).

Environmental and Analytical Chemistry

Research has focused on the environmental occurrence, fate, and human exposure of synthetic phenolic antioxidants (SPAs), which are similar in structure to the compound . These SPAs have been found in various environmental matrices and are known to affect human health through various exposure pathways. Some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The toxicity effects of transformation products of these compounds are also a concern, indicating the need for further studies on the environmental behaviors of novel high molecular weight SPAs and their potential toxicity effects (Liu & Mabury, 2020).

Material Science

In the realm of material science, the focus has been on developing polymers and composites with potential anticorrosive properties for applications such as coatings for carbon steel in marine environments. Studies have been conducted using computational approaches, including density functional theory (DFT) calculations and Monte Carlo simulations, to understand the properties and application potentials of these materials. Such materials are essential for protecting infrastructure and machinery against corrosion, particularly in harsh environmental conditions (Hsissou, 2021).

Biomedical Applications

In the biomedical field, amyloid imaging for Alzheimer's disease is an area of intense research. Radioligands similar in structure to this compound have been studied for their ability to measure amyloid deposits in the brain via PET imaging. This technique is crucial for early detection and understanding the pathophysiological mechanisms of Alzheimer's disease and is also instrumental in evaluating new therapies aimed at combating amyloid-related diseases (Nordberg, 2007).

properties

IUPAC Name

6-methyl-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O/c1-11-8-16(18(19,20)21)15(10-22)17(23-11)24-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDDZWTZNNSLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=CC3=CC=CC=C3C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147832
Record name 6-Methyl-2-(2-naphthalenyloxy)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478049-81-9
Record name 6-Methyl-2-(2-naphthalenyloxy)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478049-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(2-naphthalenyloxy)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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